molecular formula C20H18N2O3 B2988905 3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 956353-97-2

3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2988905
CAS No.: 956353-97-2
M. Wt: 334.375
InChI Key: WDLBGYAIDUCZMC-VAWYXSNFSA-N
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Description

3-[1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a pyrazolyl ring

Properties

IUPAC Name

(E)-3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-18-10-6-5-9-17(18)20-16(11-12-19(23)24)14-22(21-20)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLBGYAIDUCZMC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=NN(C=C2/C=C/C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331093
Record name (E)-3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836036
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1006443-58-8
Record name (E)-3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multiple steps, starting with the formation of the pyrazolyl core One common approach is the reaction of benzyl chloride with 2-methoxyphenyl hydrazine to form the benzylated pyrazole derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies.

Medicine: Research indicates that derivatives of this compound may have therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.

Industry: Its applications extend to the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Benzyl 3-methoxyphenyl ether: Similar in structure but lacks the pyrazolyl ring.

  • Indole derivatives: Contains an indole nucleus and exhibits various biological activities.

  • Piperazine derivatives: Includes a piperazine ring and is used in pharmacological applications.

Biological Activity

3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also referred to by its CAS number 1006443-58-8, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antioxidant activity, and mechanisms of action.

  • Molecular Formula : C20H18N2O3
  • Molecular Weight : 334.37 g/mol
  • IUPAC Name : (2E)-3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid

Cytotoxicity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated that this compound has an IC50 value indicating potent cytotoxicity towards human cancer cell lines such as HeLa and MCF-7. The mechanisms underlying this activity include induction of apoptosis and cell cycle arrest at the sub-G1 phase, which is critical for cancer therapy.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Apoptosis induction
MCF-76.5Cell cycle arrest

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated notable scavenging activity against free radicals such as DPPH and ABTS, suggesting its potential use in preventing oxidative stress-related diseases. The antioxidant activity was quantitatively assessed using standard assays:

Assay Type% Inhibition at 100 µg/mL
DPPH93.75 ± 0.47
ABTS88.00 ± 1.23

These results indicate that the compound is more effective than standard antioxidants like butylated hydroxyanisole (BHA).

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics which are essential for cell division.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, as evidenced by increased markers of apoptosis in flow cytometric analyses.
  • Antioxidant Mechanism : By scavenging free radicals, it helps in reducing oxidative damage to cells, which is linked to various chronic diseases.

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical settings:

Case Study 1: Breast Cancer

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptosis markers after 48 hours of exposure.

Case Study 2: Hepatocellular Carcinoma

Another study demonstrated that this compound inhibited the growth of hepatocellular carcinoma cells through modulation of the PI3K/Akt signaling pathway, leading to reduced proliferation and increased apoptosis.

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